3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid

概要

説明

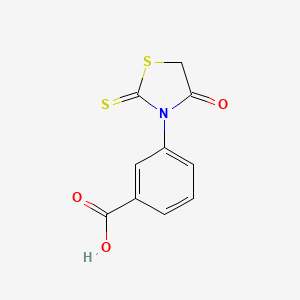

3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid is a versatile chemical compound with a unique structure that includes a thioxothiazolidine ring fused to a benzoic acid moiety.

作用機序

Target of Action

Structurally related compounds, such as 4-oxo-2-thioxothiazolidin-3-yl acetic acids, have been identified as potent and selective aldose reductase inhibitors . Aldose reductase is an enzyme involved in the polyol pathway, which plays a significant role in various complications of diabetes.

Mode of Action

If we consider its structural similarity to 4-oxo-2-thioxothiazolidin-3-yl acetic acids, it might inhibit the aldose reductase enzyme, thereby preventing the conversion of glucose to sorbitol, a process that can lead to cellular damage when it occurs at high rates, particularly in the context of hyperglycemia .

Biochemical Pathways

If it acts similarly to its structurally related compounds, it may affect the polyol pathway by inhibiting aldose reductase . This could potentially prevent the accumulation of intracellular sorbitol, thereby mitigating osmotic stress and other harmful effects associated with excessive sorbitol production.

Result of Action

If it acts similarly to its structurally related compounds, it may help to prevent cellular damage caused by the excessive production of sorbitol in hyperglycemic conditions .

準備方法

The synthesis of 3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-oxo-2-thioxothiazolidine with benzoic acid derivatives in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

化学反応の分析

3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thioethers or thiols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups .

科学的研究の応用

3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.

類似化合物との比較

3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid can be compared with other similar compounds, such as:

- 2-(4-Oxo-2-thioxothiazolidin-3-yl)pentanedioic acid

- 3-(4-Oxo-2-thioxothiazolidin-3-yl)propanoic acid

- 2-(4-Oxo-2-thioxothiazolidin-3-yl)succinic acid

These compounds share the thioxothiazolidine core but differ in their substituents and overall structure. The uniqueness of this compound lies in its benzoic acid moiety, which imparts distinct chemical and biological properties .

生物活性

3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article explores the synthesis, biological evaluations, and mechanisms underlying the activity of this compound, drawing from a variety of research studies.

Synthesis

The synthesis of this compound typically involves the condensation of thiazolidine derivatives with appropriate aromatic acids. The process often utilizes methods such as Knoevenagel condensation, which has been widely documented in literature.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound and its derivatives. The compound exhibits notable activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

-

Antibacterial Activity :

- In vitro studies have demonstrated that compounds related to this compound show effective inhibition against multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Quinolone-resistant Staphylococcus aureus (QRSA). For instance, derivatives showed minimum inhibitory concentration (MIC) values ranging from 2 to 4 µg/mL against these pathogens .

-

Antifungal Activity :

- The compound has also been tested against various fungal strains, exhibiting antifungal properties that surpass those of traditional antifungal agents like bifonazole and ketoconazole. The MIC values for antifungal activity were significantly lower than those for the reference drugs, indicating a promising profile for further development .

Cytotoxicity

Research on cytotoxicity has indicated that this compound derivatives demonstrate low toxicity towards human cell lines. For example, studies using the HEK-293 human embryonic kidney cell line showed high cell viability (≥91%) at concentrations up to 10 µM, suggesting a favorable safety profile for potential therapeutic applications .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Inhibition of Bacterial Targets : Docking studies have suggested that the antibacterial action may involve the inhibition of bacterial enzymes such as MurB in E. coli, which is critical for bacterial cell wall synthesis .

- Anticancer Properties : Compounds in this class have shown potential in inducing apoptosis and inhibiting tumor angiogenesis in various cancer models. The mechanisms may involve interactions with non-membrane protein tyrosine phosphatases and other apoptotic pathways .

Case Studies

Several case studies highlight the effectiveness of this compound:

- Study on MRSA : A study demonstrated that derivatives of this compound exhibited superior antibacterial activity compared to standard antibiotics against MRSA strains, with MIC values significantly lower than those for ampicillin .

- Antifungal Efficacy : Another study reported that specific derivatives had MIC values against fungal strains that were lower than those observed for established antifungals, showcasing their potential as alternative treatments .

Data Summary

| Biological Activity | MIC (µg/mL) | Target Organisms |

|---|---|---|

| Antibacterial | 2 - 4 | MRSA, QRSA |

| Antifungal | Varies | Various fungi (e.g., T. viride, A. fumigatus) |

| Cytotoxicity | ≥91% viability at 10 µM | HEK-293 cell line |

特性

IUPAC Name |

3-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3S2/c12-8-5-16-10(15)11(8)7-3-1-2-6(4-7)9(13)14/h1-4H,5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBQQLAKCTHTRAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)C2=CC=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665561 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。